molecular formula C19H21BrN2O B15007023 2-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)ethanone

2-(4-Benzylpiperazin-1-yl)-1-(4-bromophenyl)ethanone

Cat. No.: B15007023
M. Wt: 373.3 g/mol
InChI Key: RAHBQBFGEFXJNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BENZYLPIPERAZIN-1-YL)-1-(4-BROMOPHENYL)ETHAN-1-ONE is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a benzyl group and a bromophenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-1-(4-BROMOPHENYL)ETHAN-1-ONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Benzyl Substitution: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Bromophenyl Substitution:

Industrial Production Methods

In industrial settings, the production of 2-(4-BENZYLPIPERAZIN-1-YL)-1-(4-BROMOPHENYL)ETHAN-1-ONE is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-BENZYLPIPERAZIN-1-YL)-1-(4-BROMOPHENYL)ETHAN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It is used in assays to understand its binding affinity and specificity towards different receptors and enzymes.

Medicine

In medicine, 2-(4-BENZYLPIPERAZIN-1-YL)-1-(4-BROMOPHENYL)ETHAN-1-ONE is investigated for its potential therapeutic effects. It is explored as a candidate for the treatment of neurological disorders due to its ability to cross the blood-brain barrier and interact with central nervous system receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-1-(4-BROMOPHENYL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-METHYLPIPERAZIN-1-YL)-1-(4-BROMOPHENYL)ETHAN-1-ONE
  • 2-(4-ETHYLPIPERAZIN-1-YL)-1-(4-BROMOPHENYL)ETHAN-1-ONE
  • 2-(4-PHENYLPIPERAZIN-1-YL)-1-(4-BROMOPHENYL)ETHAN-1-ONE

Uniqueness

Compared to similar compounds, 2-(4-BENZYLPIPERAZIN-1-YL)-1-(4-BROMOPHENYL)ETHAN-1-ONE stands out due to its benzyl substitution, which enhances its lipophilicity and ability to cross biological membranes. This unique feature makes it a valuable compound for research in drug delivery and pharmacokinetics.

Properties

Molecular Formula

C19H21BrN2O

Molecular Weight

373.3 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-(4-bromophenyl)ethanone

InChI

InChI=1S/C19H21BrN2O/c20-18-8-6-17(7-9-18)19(23)15-22-12-10-21(11-13-22)14-16-4-2-1-3-5-16/h1-9H,10-15H2

InChI Key

RAHBQBFGEFXJNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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